molecular formula C4H5NO B8771358 2-Oxobutanenitrile CAS No. 4390-78-7

2-Oxobutanenitrile

Cat. No.: B8771358
CAS No.: 4390-78-7
M. Wt: 83.09 g/mol
InChI Key: JQLHQBWQAFDAGK-UHFFFAOYSA-N
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Description

2-Oxobutanenitrile (IUPAC name: propanoyl cyanide; PIN: this compound) is a β-oxonitrile compound characterized by a four-carbon chain with an oxo group at the C2 position and a nitrile group at the terminal carbon. Its molecular formula is C₄H₅NO, and it is synthesized via routes involving ketonitrile intermediates . The compound is recognized for its versatility in organic synthesis, particularly as a precursor for heterocyclic compounds like azolylazines, which have pharmacological relevance . Commercial suppliers emphasize its high purity and availability for industrial and research applications .

Structurally, the oxo group at C2 and the nitrile group at C4 create a reactive framework, enabling nucleophilic additions and cyclization reactions. This reactivity is foundational to its utility in synthesizing bioactive molecules and metal-binding ligands .

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of 2-Oxobutanenitrile?

  • Methodological Answer : Reproducibility requires meticulous documentation of experimental conditions, including reagent purity (e.g., specifying manufacturers and catalog numbers for chemicals like NaCN or ketone precursors) and equipment parameters (e.g., reaction temperature, stirring rate) . Detailed synthetic procedures should be reported in the main text, with raw data (e.g., NMR spectra, yield calculations) provided in supplementary materials to enable independent verification . For novel compounds, include purity assessments (e.g., HPLC, elemental analysis) to validate identity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies the nitrile (C≡N) and carbonyl (C=O) functional groups via characteristic stretches (~2250 cm⁻¹ and ~1700 cm⁻¹, respectively). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural details: the α-proton to the carbonyl group appears deshielded (~δ 2.5–3.5 ppm), while the nitrile carbon is typically observed at ~δ 115–120 ppm in ¹³C NMR. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How should researchers design controlled experiments to study this compound’s stability under varying pH conditions?

  • Methodological Answer : Use buffered solutions across a pH range (e.g., 2–12) and monitor degradation via UV-Vis spectroscopy or HPLC. Include negative controls (e.g., no catalyst) and replicate experiments (n ≥ 3) to assess statistical significance. Report deviations (e.g., unexpected precipitation) and employ kinetic modeling (e.g., pseudo-first-order plots) to quantify degradation rates .

Q. What are the best practices for presenting synthetic yield data in publications?

  • Methodological Answer : Tabulate yields alongside reaction conditions (solvent, catalyst, temperature). Differentiate isolated yields from conversions and specify purity thresholds (e.g., ≥95% by HPLC). Use error margins for replicated experiments and avoid redundant data presentation (e.g., do not repeat tabular data in text) .

Q. How can researchers validate the absence of byproducts in this compound synthesis?

  • Methodological Answer : Combine chromatographic (e.g., GC-MS, TLC) and spectroscopic methods. For example, GC-MS can detect low-molecular-weight byproducts, while ¹H NMR integration quantifies residual solvents or intermediates. For trace impurities, use limit tests (e.g., ICP-MS for heavy metals) .

Advanced Research Questions

Q. What strategies resolve contradictions in computational vs. experimental vibrational spectra of this compound?

  • Methodological Answer : Re-examine computational parameters (e.g., DFT functional, basis set) and solvent effects in simulations. Compare experimental IR bands with scaled frequencies from computational models. If discrepancies persist, conduct temperature-dependent studies to assess conformational flexibility or intermolecular interactions .

Q. How can isotopic labeling elucidate the reaction mechanisms of this compound in nucleophilic additions?

  • Methodological Answer : Synthesize ¹³C-labeled this compound at the carbonyl or nitrile group. Track isotopic distribution in products via MS or ¹³C NMR to identify bond cleavage/formation sites. Pair with kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms .

Q. What advanced statistical methods are suitable for analyzing nonlinear relationships in this compound’s solvent-polarity-dependent reactivity?

  • Methodological Answer : Apply multivariate regression models (e.g., partial least squares) correlating solvent parameters (dielectric constant, Kamlet-Taft α/β) with reaction rates. Use bootstrapping to estimate confidence intervals and principal component analysis (PCA) to reduce dimensionality .

Q. How does cryogenic X-ray crystallography improve structural insights into this compound derivatives?

  • Methodological Answer : Collect diffraction data at ~100 K to minimize thermal motion artifacts. Resolve electron density maps to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding with nitrile groups). Refine structures using software like SHELXL, reporting R-factors and displacement parameters .

Q. What methodological frameworks address ethical challenges in studying this compound’s toxicity?

  • Methodological Answer : Follow institutional guidelines for hazardous compound handling (e.g., fume hood use, waste disposal). For in vitro toxicity assays, include positive/negative controls and blinded data analysis to reduce bias. Disclose conflicts of interest and adhere to open-data standards by depositing raw toxicity data in public repositories .

Comparison with Similar Compounds

β-Oxoalkanenitriles are a class of compounds with diverse substituents influencing their physical properties, reactivity, and applications. Below is a detailed comparison of 2-oxobutanenitrile with structurally related derivatives:

Table 1: Structural and Functional Comparison of β-Oxoalkanenitriles

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₄H₅NO Aliphatic chain 83.09 g/mol Precursor for azolylazines; high synthetic purity
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 4-Chlorophenyl at C3 193.63 g/mol Antimicrobial studies; aryl-substituted derivative
3-(4-Biphenylyl)-3-oxopropanenitrile C₁₅H₁₁NO Biphenylyl at C3 221.26 g/mol High yield (91%); yellow solid; IR/NMR data confirmed
3-(4-Fluorophenyl)-3-oxopropanenitrile C₉H₆FNO 4-Fluorophenyl at C3 163.15 g/mol High yield (93%); pale yellow solid; multi-nuclear NMR data
2-Hydroxybenzoylacetonitrile C₉H₇NO₂ 2-Hydroxyphenyl at C3 161.16 g/mol Potential antioxidant/photochemical uses
4-(2-Nitrophenyl)-3-oxobutanenitrile C₁₀H₈N₂O₃ 2-Nitrophenyl at C4 204.18 g/mol Nitro group enhances electrophilicity; specialized synthesis

Key Differences and Trends

Substituent Effects: Aromatic vs. Aliphatic: this compound lacks aromatic substituents, unlike derivatives like 2-(4-chlorophenyl)-3-oxobutanenitrile. Electron-Withdrawing Groups: Substituents like nitro (in 4-(2-nitrophenyl)-3-oxobutanenitrile) increase electrophilicity at the oxo position, facilitating nucleophilic attacks .

Synthetic Yields :

  • Aryl-substituted derivatives (e.g., biphenylyl and fluorophenyl analogs) are synthesized in >90% yields via optimized routes, suggesting robust methodologies for β-oxonitrile preparation .

Spectroscopic Data :

  • IR Spectroscopy : All compounds show strong carbonyl (C=O) stretches near 1700 cm⁻¹ and nitrile (C≡N) peaks near 2250 cm⁻¹. Aryl derivatives exhibit additional aromatic C-H stretches .
  • NMR : The fluorophenyl derivative displays distinct ¹⁹F NMR shifts (-110 ppm), while biphenylyl analogs show aromatic proton splitting in ¹H NMR .

Applications: Pharmacology: Aryl-substituted derivatives (e.g., 4-pyridyl analogs) demonstrate cytotoxicity and antimicrobial activity, likely due to enhanced binding with biological targets . Coordination Chemistry: Fluorophenyl and chlorophenyl derivatives act as N-donor ligands for metal complexes, useful in catalysis or antibacterial agents .

Limitations of this compound

While this compound is a foundational compound, its aliphatic structure limits direct pharmacological utility compared to aryl-substituted analogs. However, its simplicity makes it a valuable scaffold for derivatization.

Preparation Methods

Base-Catalyzed Condensation of Carboxylic Esters with Nitriles

The most widely documented method involves the condensation of carboxylic esters with nitriles in the presence of strong bases such as sodium methoxide (NaOMe) or sodium hydride (NaH). For example:

  • Reaction of n-Butyl Acetate with Propionitrile :
    Heating n-butyl acetate (30.2 g, 0.26 mol) with propionitrile (33.1 g, 0.60 mol) and sodium methoxide (10.8 g, 0.20 mol) in xylene at 150°C under argon yields the sodium salt of 3-cyano-2-butanone (isolation yield: 87.7%) . Acidification of the salt with HCl liberates 2-oxobutanenitrile.

  • Sodium Hydride-Mediated Synthesis :
    Using NaH (80% suspension in oil) as a base, methyl pivalate reacts with acetonitrile in toluene at 85°C to form 3-oxonitriles. This method achieves yields >90% under optimized conditions .

Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–150°CHigher temps accelerate reaction but risk decomposition
Base Concentration1.5–2.0 equivExcess base improves conversion
SolventXylene/tolueneAprotic solvents enhance base activity

Cyanation of Ketones via Nucleophilic Substitution

Halogenated ketones undergo nucleophilic substitution with cyanide ions to form this compound. For instance:

  • Reaction of 2-Bromo-2-butanone with KCN :
    Heating 2-bromo-2-butanone with potassium cyanide in ethanol under reflux replaces the bromine with a cyano group. This SN2 mechanism proceeds via a backside attack, yielding this compound with ~75% efficiency .

Mechanistic Insight :
The reaction follows second-order kinetics, with rate dependence on both the halo-ketone and cyanide concentrations. Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may require stringent moisture control .

Beckmann Rearrangement of Oximes

Oximes derived from ketones can rearrange to nitriles under acidic conditions. While less common for this compound, this method is viable for structurally related compounds:

  • Conversion of 2-Butanone Oxime :
    Treating 2-butanone oxime with H2SO4 or PCl5 induces rearrangement to this compound. However, competing side reactions (e.g., hydrolysis to amides) limit yields to 50–60% .

Limitations :

  • Requires precise control of acid strength and temperature.

  • Low functional group tolerance compared to base-catalyzed methods.

Three-Component Synthesis with α-Hydroxyketones

A scalable one-pot synthesis involves α-hydroxyketones, oxoacetonitriles, and amines:

  • Example Protocol :
    Reacting 2-hydroxy-1-phenylethan-1-one (α-hydroxyketone) with 3-oxobutanenitrile and 4-fluoroaniline in acetic acid (70°C, 3 h) yields pyrrole derivatives, with this compound as an intermediate . This method highlights the compound’s role in multicomponent reactions.

Advantages :

  • High atom economy (water as the sole byproduct).

  • Adaptable to diverse substrates for library synthesis .

Industrial-Scale Production and Optimization

Industrial processes prioritize cost efficiency and purity:

  • Continuous Flow Reactors :
    Implementing flow chemistry reduces reaction times from hours to minutes. For example, NaOMe-catalyzed condensations in microreactors achieve 95% conversion at 120°C .

  • Purification Techniques :
    Recrystallization from ethanol/water mixtures or column chromatography (SiO2, hexane/EtOAc) ensures >99% purity. Distillation under reduced pressure (b.p. 85–90°C at 15 mmHg) is effective for large batches .

Economic Considerations :

FactorCost DriverMitigation Strategy
Raw MaterialsEster/nitrile sourcingUse bio-derived esters
Energy ConsumptionHigh-temperature stepsCatalytic microwave heating
Waste ManagementBase disposalRecycling NaOMe via filtration

Properties

CAS No.

4390-78-7

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

IUPAC Name

propanoyl cyanide

InChI

InChI=1S/C4H5NO/c1-2-4(6)3-5/h2H2,1H3

InChI Key

JQLHQBWQAFDAGK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C#N

Origin of Product

United States

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